

In-Depth Technical Guide: 2,4-Dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dibromo-6-methylpyridine**

Cat. No.: **B1314160**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,4-Dibromo-6-methylpyridine**, along with detailed experimental protocols for its synthesis and common reactions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Compound Properties

2,4-Dibromo-6-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its two bromine atoms provide reactive sites for various cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

Quantitative Data Summary

The key physical and chemical properties of **2,4-Dibromo-6-methylpyridine** are summarized in the table below for quick reference.

Property	Value
Molecular Formula	C ₆ H ₅ Br ₂ N
Molecular Weight	250.92 g/mol [1] [2] [3]
Exact Mass	250.87682 Da [1] [3]
Monoisotopic Mass	248.87887 Da [1] [3]
Density	1.911 g/cm ³ [4]
Boiling Point	259.331 °C at 760 mmHg [4]
Melting Point	Not available [4]
CAS Number	79055-52-0 [1] [3] [4]

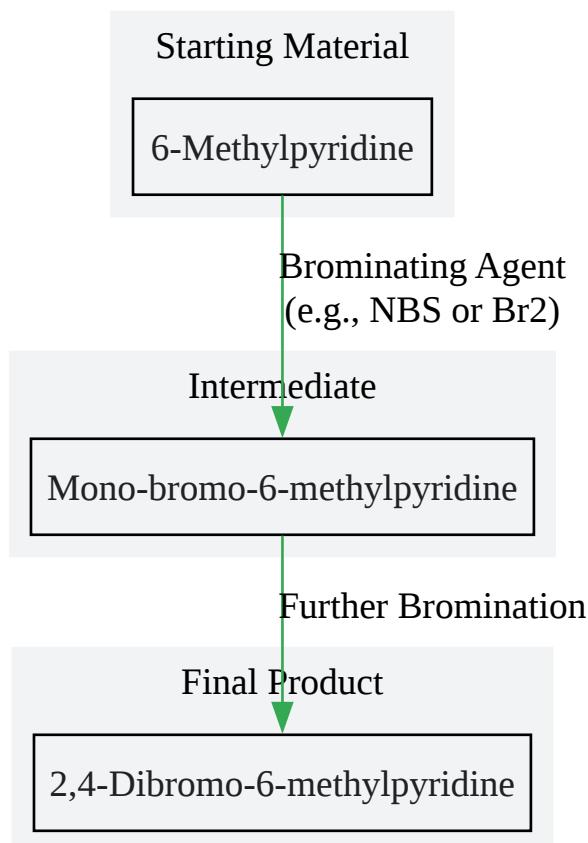
Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2,4-Dibromo-6-methylpyridine** is not readily available in the cited public literature. Researchers should perform their own analyses for characterization.

Synthesis and Reactions

Halogenated pyridines like **2,4-Dibromo-6-methylpyridine** are valuable intermediates, primarily due to the reactivity of the C-Br bonds in palladium-catalyzed cross-coupling reactions. This allows for the construction of C-C and C-N bonds, enabling the synthesis of a diverse range of substituted pyridine derivatives.

Plausible Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of **2,4-Dibromo-6-methylpyridine** is not readily available. However, a plausible route involves the stepwise bromination of 6-methylpyridine (2-picoline).[\[2\]](#) The directing effects of the nitrogen atom and the methyl group would influence the position of bromination.



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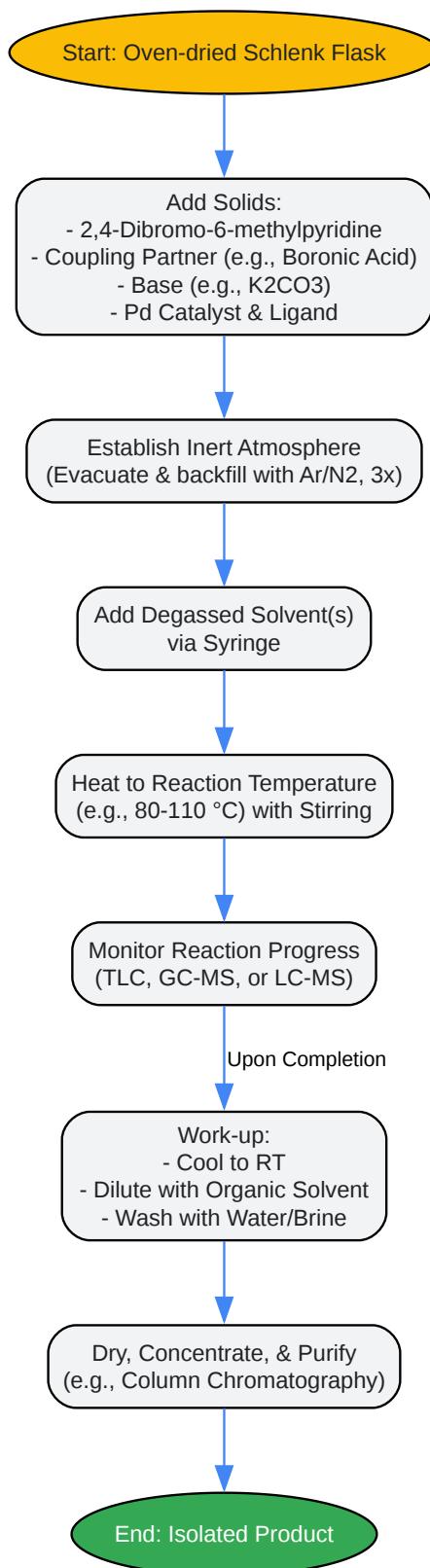
Plausible synthesis of **2,4-Dibromo-6-methylpyridine**.

Key Experimental Protocols

The following sections provide detailed, generalized methodologies for key palladium-catalyzed cross-coupling reactions in which **2,4-Dibromo-6-methylpyridine** can be utilized. These protocols are based on established procedures for similar bromopyridine derivatives and should be optimized for specific substrates.

General Experimental Workflow for Cross-Coupling Reactions

The workflow for a typical palladium-catalyzed cross-coupling reaction under an inert atmosphere is outlined below.



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General workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

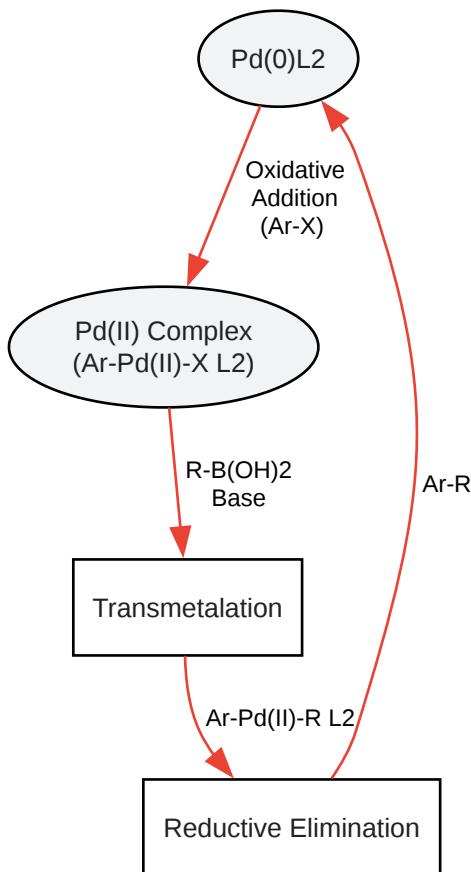
This reaction forms a new carbon-carbon bond between the pyridine ring and an organoboron compound.

- Materials:

- **2,4-Dibromo-6-methylpyridine** (1.0 equiv)
- Arylboronic acid (1.1–1.5 equiv)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[5]
- Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[5]
- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[5]
- Inert gas (Argon or Nitrogen)

- Procedure:

- To a dry Schlenk flask, add **2,4-Dibromo-6-methylpyridine**, the arylboronic acid, the base, and the palladium catalyst.[5]
- Seal the vessel, then evacuate and backfill with an inert gas three times.[5]
- Add the degassed solvent system via syringe.[5]
- Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[6]
- Monitor the reaction's progress via TLC, GC-MS, or LC-MS.[5]
- Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.[5]
- Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.



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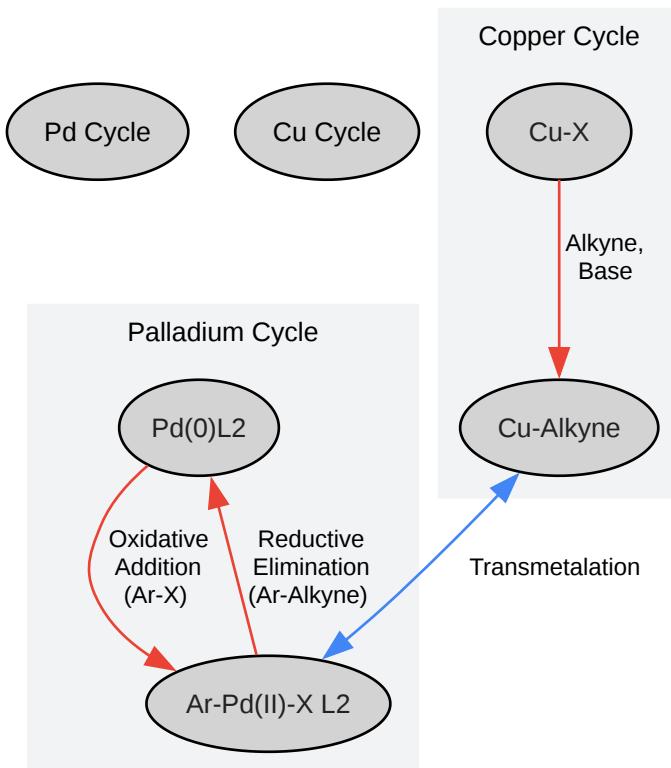
Simplified Suzuki-Miyaura catalytic cycle.

Sonogashira Coupling

This reaction couples the pyridine ring with a terminal alkyne to form an alkynylpyridine.

- Materials:
 - **2,4-Dibromo-6-methylpyridine** (1.0 equiv)
 - Terminal alkyne (1.1–1.2 equiv)^{[7][8]}
 - Palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, $\text{Pd}(\text{PPh}_3)_4$; 1–5 mol%)^[9]
 - Copper(I) co-catalyst (e.g., CuI ; 1–10 mol%)^[9]
 - Amine base (e.g., Et_3N , DIPEA)^[9]

- Anhydrous, deoxygenated solvent (e.g., THF, DMF)[9]
- Procedure:
 - In a dry Schlenk flask under an inert atmosphere, dissolve **2,4-Dibromo-6-methylpyridine** in the chosen solvent.
 - Add the palladium catalyst, copper(I) iodide, and the amine base.[7]
 - Add the terminal alkyne dropwise to the mixture.[7]
 - Stir the reaction at a temperature ranging from room temperature to 100 °C, depending on substrate reactivity.[9]
 - Monitor the reaction progress by TLC or LC-MS.[9]
 - Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[9]
 - Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7][9]
 - Purify the crude product by column chromatography.



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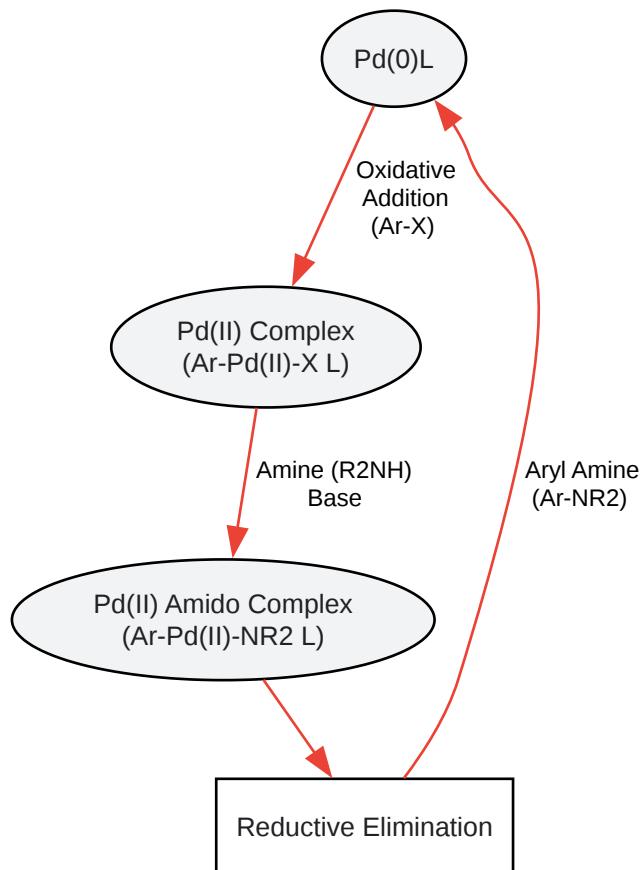
Simplified Sonogashira catalytic cycle.

Buchwald-Hartwig Amination

This reaction is used to form a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine.

- Materials:
 - 2,4-Dibromo-6-methylpyridine** (1.0 equiv)
 - Amine (1.2–1.5 equiv)[\[10\]](#)
 - Palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, $\text{Pd}(\text{OAc})_2$; 1-5 mol%)[\[10\]](#)
 - Phosphine ligand (e.g., BINAP, XPhos; 1.5-10 mol%)[\[10\]](#)
 - Base (e.g., NaOtBu , K_3PO_4 ; 1.4–2.0 equiv)[\[10\]](#)

- Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)[[10](#)]
- Procedure:
 - To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.[[10](#)]
 - Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.[[10](#)]
 - Add the anhydrous solvent via syringe and stir for 10-15 minutes to pre-form the catalyst. [[10](#)]
 - Add **2,4-Dibromo-6-methylpyridine** and the amine to the reaction mixture.[[10](#)]
 - Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[[10](#)]
 - Monitor the reaction for completion by TLC or GC-MS.
 - After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.[[1](#)]
 - Extract the product, dry and concentrate the organic layers, and purify by column chromatography.



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Simplified Buchwald-Hartwig catalytic cycle.

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- To cite this document: BenchChem. [In-Depth Technical Guide: 2,4-Dibromo-6-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314160#molecular-weight-of-2-4-dibromo-6-methylpyridine>]

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